H-Gly-Arg-Gly-Glu-Thr-Pro-OH

Übersicht

Beschreibung

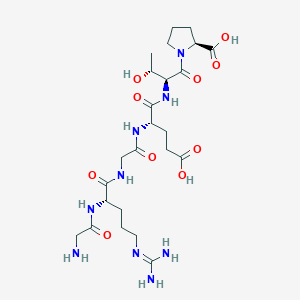

H-Gly-Arg-Gly-Glu-Thr-Pro-OH is a peptide compound composed of the amino acids glycine, arginine, glutamic acid, threonine, and proline. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Arg-Gly-Glu-Thr-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

H-Gly-Arg-Gly-Glu-Thr-Pro-OH can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like threonine and proline.

Reduction: This reaction can reduce disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted to create peptide analogs with different properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.

Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of hydroxylated amino acids, while substitution can yield peptide analogs with altered biological activity.

Wissenschaftliche Forschungsanwendungen

Drug Development

H-Gly-Arg-Gly-Glu-Thr-Pro-OH is being explored for its potential as a therapeutic agent. Its structure allows it to interact with specific receptors and enzymes, which can modulate biological pathways. This property makes it suitable for:

- Antioxidant Therapy : Research indicates that peptides similar to this compound can reduce oxidative stress by decreasing intracellular reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activity.

- Cardiovascular Health : Animal studies suggest that peptides containing arginine may improve cardiovascular functions by lowering blood pressure and enhancing endothelial function.

Biocompatible Materials

Due to its biocompatibility, this compound is being investigated for use in tissue engineering and regenerative medicine. Its ability to facilitate cell adhesion and proliferation makes it a candidate for developing scaffolds that support tissue regeneration.

Molecular Biology Research

In molecular biology, this peptide serves as a model for studying peptide synthesis and modification. It is often used in:

- Signal Transduction Studies : The peptide's interaction with cellular receptors can help elucidate mechanisms of signal transduction pathways.

- Protein-Protein Interactions : Understanding how this compound influences protein complexes can provide insights into various physiological functions.

Case Study 1: Cytotoxicity Assessment

In vitro studies utilizing MTT assays demonstrated that this compound does not exhibit cytotoxicity at concentrations ranging from 50 to 500 μg/mL. This finding supports its safety profile for potential therapeutic applications.

Case Study 2: Oxidative Stress Models

Research conducted on cellular models exposed to oxidative stress showed that peptides similar to this compound significantly reduced intracellular ROS levels while enhancing the activity of antioxidant enzymes. This suggests a protective role against oxidative damage.

Case Study 3: Cardiovascular Effects

In vivo studies have indicated that the administration of arginine-containing peptides can lead to improvements in cardiovascular health, including reductions in systolic blood pressure and enhanced endothelial function, highlighting the potential clinical applications of this compound in managing cardiovascular diseases.

Wirkmechanismus

The mechanism of action of H-Gly-Arg-Gly-Glu-Thr-Pro-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit or activate signaling pathways, affecting cell behavior and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Gly-Pro-Arg-Pro-OH: Another peptide with similar amino acid composition but different sequence and properties.

H-Gly-Arg-Gly-Asp-Ser-Pro-OH: A peptide with a similar sequence but containing aspartic acid instead of glutamic acid.

Uniqueness

H-Gly-Arg-Gly-Glu-Thr-Pro-OH is unique due to its specific sequence and the presence of both acidic (glutamic acid) and basic (arginine) amino acids, which can influence its biological activity and interactions with other molecules.

Biologische Aktivität

H-Gly-Arg-Gly-Glu-Thr-Pro-OH is a bioactive peptide composed of five amino acids: glycine (Gly), arginine (Arg), glutamic acid (Glu), threonine (Thr), and proline (Pro). This peptide is synthesized primarily through solid-phase peptide synthesis (SPPS), a method that allows for the precise assembly of amino acids into a functional peptide chain. The biological activity of this compound is attributed to its unique sequence, which influences its interaction with various molecular targets in biological systems.

The biological activity of this compound is largely dependent on its ability to interact with specific receptors and enzymes within the body. These interactions can lead to modulation of cellular processes, including:

- Signal Transduction : The peptide may activate or inhibit signaling pathways, affecting cell behavior.

- Protein-Protein Interactions : It can influence the formation or disruption of protein complexes, impacting various physiological functions.

Comparative Analysis with Similar Peptides

| Peptide Name | Composition | Notable Activity |

|---|---|---|

| H-Gly-Arg-Gly-Asp-Ser-Pro-OH | Gly, Arg, Asp, Ser, Pro | Enhanced cell adhesion properties |

| H-Gly-Pro-Arg-Pro-OH | Gly, Pro, Arg, Pro | Increased anti-inflammatory effects |

This table illustrates how variations in amino acid composition can affect the biological activities of peptides.

Antioxidant Activity

Research has demonstrated that peptides similar to this compound exhibit significant antioxidant properties. For instance, antioxidant peptides derived from various sources have been shown to reduce oxidative stress by:

- Scavenging Free Radicals : These peptides can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Enhancing Antioxidant Enzyme Activity : Studies indicate that these peptides can boost the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cellular models .

Antihypertensive Effects

Peptides containing arginine have been noted for their potential antihypertensive effects. Arginine is a precursor to nitric oxide, a potent vasodilator. This compound may contribute to lowering blood pressure by promoting vasodilation through nitric oxide synthesis.

Case Studies and Research Findings

- Cell Viability Studies : In vitro studies using MTT assays have shown that this compound does not exhibit cytotoxicity at concentrations ranging from 50 to 500 μg/mL, indicating its safety for potential therapeutic applications .

- Oxidative Stress Models : In cellular models exposed to oxidative stress, peptides similar to this compound have been reported to significantly decrease intracellular ROS levels while enhancing the activity of antioxidant enzymes .

- In Vivo Studies : Animal studies have indicated that administration of peptides containing arginine can improve cardiovascular health by reducing systolic blood pressure and enhancing endothelial function .

Applications in Medicine and Biotechnology

The unique properties of this compound make it a candidate for various applications:

- Drug Delivery Systems : Its ability to interact with cell membranes may facilitate targeted drug delivery.

- Therapeutic Agents : The peptide's antioxidant and antihypertensive properties suggest potential roles in treating conditions such as hypertension and oxidative stress-related diseases.

- Biomaterials Development : Peptides like this compound are being explored for use in creating biocompatible materials for tissue engineering .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41N9O10/c1-12(34)19(22(41)33-9-3-5-15(33)23(42)43)32-21(40)14(6-7-18(37)38)31-17(36)11-29-20(39)13(30-16(35)10-25)4-2-8-28-24(26)27/h12-15,19,34H,2-11,25H2,1H3,(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28)/t12-,13+,14+,15+,19+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAWTXOVNAPLIC-FACIQBDNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41N9O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.